1-({[(Furan-3-yl)methyl]amino}methyl)cyclopentan-1-ol
Overview
Description
1-({[(Furan-3-yl)methyl]amino}methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and a furan ring linked through an aminomethyl group. This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the stability of the cyclopentane ring, making it a valuable molecule in various chemical and pharmaceutical applications.
Scientific Research Applications
1-({[(Furan-3-yl)methyl]amino}methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(Furan-3-yl)methyl]amino}methyl)cyclopentan-1-ol typically involves the following steps:
Formation of the Aminomethyl Intermediate: The furan-3-ylmethylamine is synthesized by reacting furan-3-carboxaldehyde with an amine under reductive amination conditions.
Cyclopentane Ring Formation: The aminomethyl intermediate is then reacted with cyclopentanone in the presence of a reducing agent to form the cyclopentane ring with the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-({[(Furan-3-yl)methyl]amino}methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) is often employed.
Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted aminomethylcyclopentanol derivatives.
Mechanism of Action
The mechanism of action of 1-({[(Furan-3-yl)methyl]amino}methyl)cyclopentan-1-ol involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the aminomethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol: Similar structure but with a cyclobutane ring instead of cyclopentane.
1-({[(Furan-3-yl)methyl]amino}methyl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of cyclopentane.
Uniqueness
1-({[(Furan-3-yl)methyl]amino}methyl)cyclopentan-1-ol is unique due to its specific ring size and the presence of both a hydroxyl group and a furan ring. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[(furan-3-ylmethylamino)methyl]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-11(4-1-2-5-11)9-12-7-10-3-6-14-8-10/h3,6,8,12-13H,1-2,4-5,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLLXVRXDJQHIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCC2=COC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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